molecular formula C15H18N2O2S B4714622 N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide

N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide

Cat. No. B4714622
M. Wt: 290.4 g/mol
InChI Key: DSWLYQDXLMXABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide, also known as MPAEBS, is a chemical compound that belongs to the family of sulfonamides. It is a white crystalline powder that is soluble in water and organic solvents. MPAEBS has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide is not fully understood. However, it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of other enzymes such as acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific system being studied. In general, this compound has been shown to have an inhibitory effect on the activity of various enzymes and receptors. It has also been shown to have an effect on the regulation of acid-base balance in the body. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide in lab experiments is its ability to act as a fluorescent probe, allowing for the visualization of biological systems. Additionally, this compound has a high binding affinity for certain enzymes and receptors, making it a useful tool for studying their properties. However, one limitation of using this compound is its potential toxicity and the need for careful handling.

Future Directions

There are many potential future directions for the use of N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide in scientific research. One area of interest is the development of new sulfonamide compounds based on the structure of this compound. Additionally, this compound could be used to study the properties of various enzymes and receptors in different biological systems. Finally, this compound could be used in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide has been extensively used in scientific research as a tool to study various biological systems. It has been used as a fluorescent probe to study the interaction of proteins and DNA. This compound has also been used as a ligand to study the binding properties of various enzymes and receptors. Additionally, this compound has been used as a pharmacological tool to study the physiological effects of sulfonamide compounds.

properties

IUPAC Name

N-[2-(N-methylanilino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-17(14-8-4-2-5-9-14)13-12-16-20(18,19)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWLYQDXLMXABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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